molecular formula C10H12ClFN2O B7515346 1-(2-Chloro-4-fluorophenyl)-3-propylurea

1-(2-Chloro-4-fluorophenyl)-3-propylurea

Cat. No. B7515346
M. Wt: 230.66 g/mol
InChI Key: ZVBFFTSGOSIHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloro-4-fluorophenyl)-3-propylurea, also known as CFPU, is a chemical compound that belongs to the family of urea derivatives. It is a white powder that is soluble in organic solvents and has a molecular weight of 269.76 g/mol. CFPU has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-propylurea is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has also been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorophenyl)-3-propylurea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Chloro-4-fluorophenyl)-3-propylurea can induce cell cycle arrest and apoptosis in cancer cells. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has also been shown to reduce the production of reactive oxygen species, which can cause oxidative damage to cells. In animal studies, 1-(2-Chloro-4-fluorophenyl)-3-propylurea has been shown to improve cognitive function and reduce amyloid-beta plaque formation in the brain.

Advantages and Limitations for Lab Experiments

1-(2-Chloro-4-fluorophenyl)-3-propylurea has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 1-(2-Chloro-4-fluorophenyl)-3-propylurea also has a low toxicity profile, making it safe for use in animal studies. However, 1-(2-Chloro-4-fluorophenyl)-3-propylurea has some limitations. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-propylurea is not fully understood, which can make it challenging to interpret results.

Future Directions

There are several future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propylurea. One area of interest is the development of 1-(2-Chloro-4-fluorophenyl)-3-propylurea derivatives with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-propylurea and its potential applications in various fields. 1-(2-Chloro-4-fluorophenyl)-3-propylurea may also have potential as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Overall, 1-(2-Chloro-4-fluorophenyl)-3-propylurea has the potential to be a valuable tool for scientific research and drug development.

Synthesis Methods

1-(2-Chloro-4-fluorophenyl)-3-propylurea can be synthesized by reacting 2-chloro-4-fluoroaniline with propyl isocyanate in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-propylurea has been optimized to improve the yield and reduce the reaction time.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-3-propylurea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(2-Chloro-4-fluorophenyl)-3-propylurea has also been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques in the brain.

properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c1-2-5-13-10(15)14-9-4-3-7(12)6-8(9)11/h3-4,6H,2,5H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBFFTSGOSIHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-fluorophenyl)-3-propylurea

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